molecular formula C14H17N3O2S B277328 4-Methylpiperazino (8-quinolyl) sulfone

4-Methylpiperazino (8-quinolyl) sulfone

Cat. No. B277328
M. Wt: 291.37 g/mol
InChI Key: YOLOLRZIROLLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperazino (8-quinolyl) sulfone, also known as PMSQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its ability to act as an inhibitor for enzymes, which can have implications in the treatment of various diseases. The purpose of

Scientific Research Applications

4-Methylpiperazino (8-quinolyl) sulfone has been studied for its potential use as an inhibitor for various enzymes. In particular, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition has implications for the treatment of diseases such as glaucoma, epilepsy, and cancer. 4-Methylpiperazino (8-quinolyl) sulfone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for bacterial infections.

Mechanism of Action

The mechanism of action of 4-Methylpiperazino (8-quinolyl) sulfone involves its ability to bind to the active site of enzymes, inhibiting their activity. Specifically, 4-Methylpiperazino (8-quinolyl) sulfone has been shown to bind to the zinc ion in the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
4-Methylpiperazino (8-quinolyl) sulfone has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, it has been shown to have anti-inflammatory properties and to be effective against certain bacterial strains. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 4-Methylpiperazino (8-quinolyl) sulfone is its relatively simple synthesis method, which allows for the production of high yields of pure compound. Additionally, its low toxicity profile makes it a safe candidate for use in lab experiments. However, one limitation of 4-Methylpiperazino (8-quinolyl) sulfone is its specificity for certain enzymes, which may limit its potential applications.

Future Directions

There are a number of future directions for research on 4-Methylpiperazino (8-quinolyl) sulfone. One area of interest is its potential use in the treatment of glaucoma, epilepsy, and cancer. Additionally, further research is needed to explore its anti-inflammatory and antibacterial properties. Finally, there is potential for the development of new inhibitors based on the structure of 4-Methylpiperazino (8-quinolyl) sulfone, which may have broader applications in the field of enzyme inhibition.

Synthesis Methods

The synthesis of 4-Methylpiperazino (8-quinolyl) sulfone involves the reaction of 4-methylpiperazine with 8-hydroxyquinoline-2-sulfonic acid in the presence of a base such as sodium hydroxide. The resulting compound is then purified through a series of recrystallization steps. This method has been shown to be effective in producing high yields of 4-Methylpiperazino (8-quinolyl) sulfone with good purity.

properties

Product Name

4-Methylpiperazino (8-quinolyl) sulfone

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

8-(4-methylpiperazin-1-yl)sulfonylquinoline

InChI

InChI=1S/C14H17N3O2S/c1-16-8-10-17(11-9-16)20(18,19)13-6-2-4-12-5-3-7-15-14(12)13/h2-7H,8-11H2,1H3

InChI Key

YOLOLRZIROLLOD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.